3-(Dimethylphosphono)-N-methylolpropionamide
Overview
Description
3-(Dimethylphosphono)-N-methylolpropionamide is a chemical compound known for its applications in various fields, including flame retardancy and textile finishing. It contains phosphorus and nitrogen, which contribute to its unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphono)-N-methylolpropionamide typically involves the reaction of 3-(dimethylphosphono)propionamide with formaldehyde under acidic conditions. This process results in the formation of the N-methylol derivative. The reaction conditions often include the use of strong acids to facilitate the reaction and the removal of water and excess formaldehyde under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylphosphono)-N-methylolpropionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions, where the methylol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and alcohols, can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphono derivatives.
Scientific Research Applications
3-(Dimethylphosphono)-N-methylolpropionamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential use in modifying biomolecules and as a flame retardant in biological materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical textiles.
Industry: Widely used in the textile industry for flame retardant finishes on fabrics.
Mechanism of Action
The mechanism of action of 3-(Dimethylphosphono)-N-methylolpropionamide involves its ability to form stable bonds with various substrates. The presence of phosphorus and nitrogen allows it to interact with different molecular targets, enhancing its flame retardant properties. The compound promotes the formation of a char layer and releases noncombustible volatiles, which help in reducing flammability .
Comparison with Similar Compounds
Similar Compounds
3-(Diethylphosphono)propionamide: Similar in structure but with ethyl groups instead of methyl groups.
N-methoxymethyl-3-(dimethylphosphono)propionamide: A methoxymethylated derivative with enhanced flame retardant properties.
Uniqueness
3-(Dimethylphosphono)-N-methylolpropionamide is unique due to its specific combination of phosphorus and nitrogen, which provides superior flame retardant properties compared to other similar compounds. Its ability to form stable bonds and interact with various substrates makes it a versatile compound in different applications.
Properties
IUPAC Name |
3-dimethoxyphosphoryl-N-(hydroxymethyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO5P/c1-11-13(10,12-2)4-3-6(9)7-5-8/h8H,3-5H2,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCONGYNHPPCHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCC(=O)NCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040215 | |
Record name | Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphonic acid, P-[3-[(hydroxymethyl)amino]-3-oxopropyl]-, dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
20120-33-6 | |
Record name | Dimethyl P-[3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20120-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrovatex CP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-[3-[(hydroxymethyl)amino]-3-oxopropyl]-, dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl [3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL N-HYDROXYMETHYLCARBAMOYLETHYLPHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODS75TAJ4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Dimethylphosphono)-N-methylolpropionamide interact with cellulose to impart flame retardant properties?
A1: this compound, often referred to by its commercial name Pyrovatex, functions as a flame retardant for cellulose through phosphorylation. [] When exposed to heat, the phosphorus within the compound chemically reacts with cellulose. This phosphorylation process forms a char layer on the cellulose surface, acting as a protective barrier. This char layer inhibits further cellulose degradation, reduces the release of flammable volatile gases, and limits the heat generated during combustion, thereby hindering flame propagation. [] The presence of nitrogen in the this compound structure further enhances its flame-retardant efficiency due to the phosphorus-nitrogen synergism. []
Q2: Can you describe a specific application of this compound in improving the flame retardancy of cellulosic fabrics?
A2: Research demonstrates the effective application of this compound in treating Lyocell fibers to enhance flame retardancy. [] In this study, researchers used hexamethylolmelamine as a cross-linking agent to graft this compound onto the Lyocell fibers. This post-treatment process successfully increased the Limiting Oxygen Index (LOI) of the fibers, a key indicator of flame retardancy. The study highlighted the impact of processing conditions, such as concentration, microwave treatment time, and baking temperature, on both the mechanical properties and phosphorus content of the treated fibers. []
Q3: Are there alternative methods for applying this compound to cotton fabrics for flame retardancy?
A3: Research indicates the use of a blocked isocyanate in conjunction with this compound to develop an eco-friendly, less toxic, and washing-durable flame-retardant finishing for cotton fabrics. [] This approach highlights the ongoing exploration of alternative methods and formulations to enhance the application and performance of this compound in textile treatments. []
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